molecular formula C9H17NO B13165498 1-(3-Ethylpyrrolidin-3-yl)propan-1-one

1-(3-Ethylpyrrolidin-3-yl)propan-1-one

Cat. No.: B13165498
M. Wt: 155.24 g/mol
InChI Key: DQBPZWUBGBSQNF-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(3-Ethylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethylpyrrolidin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(3-Ethylpyrrolidin-3-yl)propan-1-one can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-(3-Ethylpyrrolidin-3-yl)propan-1-one is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

This compound features a pyrrolidine ring, which is known for its role in various biological activities. Pyrrolidine derivatives often exhibit significant pharmacological properties, making them valuable in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications on the pyrrolidine structure can enhance anticancer potency by increasing affinity for target receptors involved in cell proliferation and survival pathways .

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological properties, potentially acting as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive substances allows for speculation regarding its efficacy in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against breast cancer cells
NeuropharmacologicalPotential antidepressant effects
Enzyme InhibitionModulation of phospholipase A2 activity

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on breast cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for further research into its use as an anticancer agent .
  • Neuropharmacological Investigation : Another study explored the potential anxiolytic effects of related compounds. The findings indicated that certain derivatives could reduce anxiety-like behaviors in animal models, highlighting the need for further exploration into their mechanisms and potential clinical applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-ethylpyrrolidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-3-8(11)9(4-2)5-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

DQBPZWUBGBSQNF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCNC1)CC

Origin of Product

United States

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